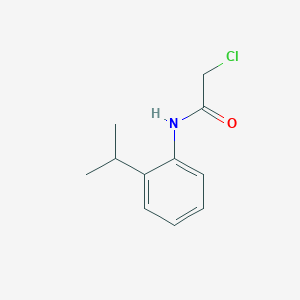
2-chloro-N-(2-isopropylphenyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(2-isopropylphenyl)acetamide is a chlorinated organic compound . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . The compound can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The molecular formula of this compound is C11H14ClNO . Its average mass is 211.688 Da and its monoisotopic mass is 211.076385 Da .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research on derivatives of 2-chloro-N-(2-isopropylphenyl)acetamide focuses on their crystal structures and intermolecular interactions. For example, studies have examined the orientation of chlorophenyl rings and thiazole rings in certain acetamides and identified C—H⋯O intermolecular interactions forming zigzag chains in crystals (Saravanan et al., 2016). Additionally, the intramolecular H-bonding and several intermolecular C–H⋯O interactions have been observed in compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide, influencing their crystal packing and solvatochromic effects (Jansukra et al., 2021).
Conformational Analysis
The conformations of various derivatives, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides, have been studied using methods like dipole moment measurements and quantum chemical calculations. These studies help understand the preferred conformations of these molecules (Ishmaeva et al., 2015).
Potential Pharmaceutical Applications
Certain derivatives, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been synthesized and analyzed for their potential as anticancer drugs, including in silico modeling studies targeting specific receptors (Sharma et al., 2018).
Antibacterial Activity
Some derivatives have been synthesized and evaluated for their antibacterial activity against various bacteria. QSAR studies of these compounds have been conducted, revealing the influence of structural and physicochemical parameters on their activity (Desai et al., 2008).
Metabolism Studies
Studies have also been conducted on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).
Antiviral Applications
A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating diseases like Japanese encephalitis (Ghosh et al., 2008).
Potential as Pesticides
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized as potential pesticides, with new diffraction data reported for these organic compounds (Olszewska et al., 2009).
Nonlinear Optical Properties
The nonlinear optical properties of certain crystalline acetamide structures have been investigated, revealing their potential applications in photonic devices and optical energy applications (Castro et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTCIMHUMDBERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394698 | |
| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57503-03-4 | |
| Record name | 2-Chloro-N-[2-(1-methylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57503-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



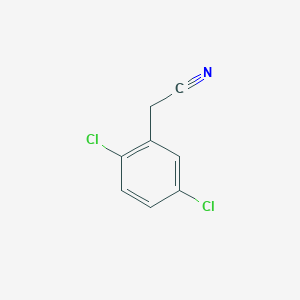
![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)


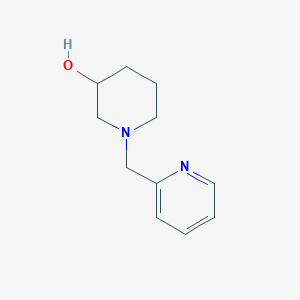
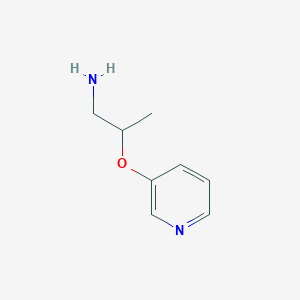
![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)
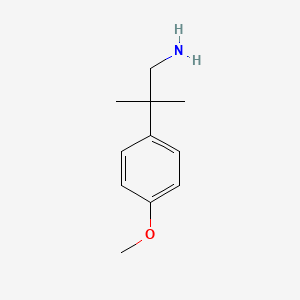
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)


![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)